Chloramphenicol sodium succinate is a prodrug of Chloramphenicol, a broad-spectrum antibiotic with antibacterial activity. [] It is a nitrobenzene derivative classified as an amphenicol antibiotic. [] Chloramphenicol sodium succinate is frequently used in scientific research to study bacterial protein synthesis, investigate antibiotic resistance mechanisms, and explore novel drug delivery systems.
Chloramphenicol sodium succinate is an antibiotic compound derived from chloramphenicol, which is originally isolated from the bacterium Streptomyces venezuelae. This compound is a sodium salt of the succinate ester of chloramphenicol and is primarily used in clinical settings due to its broad-spectrum antibacterial activity. Chloramphenicol sodium succinate is particularly effective against serious infections caused by susceptible organisms when less toxic alternatives are ineffective or contraindicated.
Chloramphenicol sodium succinate is synthesized from chloramphenicol, a naturally occurring antibiotic. The synthesis involves the reaction of chloramphenicol with succinic anhydride or succinic acid under specific conditions to form the sodium salt derivative. This compound is characterized by its hygroscopic nature and solubility in water and alcohol, making it suitable for injection formulations.
Chloramphenicol sodium succinate is classified as a broad-spectrum antibiotic within the category of amphenicols. It exhibits bacteriostatic properties, inhibiting bacterial growth by interfering with protein synthesis.
The synthesis of chloramphenicol sodium succinate typically involves an esterification reaction between chloramphenicol and succinic anhydride. A notable method includes using pyridine as a catalyst in acetone as a solvent. The general procedure can be summarized as follows:
This method enhances yield and purity, producing a high-quality product suitable for pharmaceutical applications.
Chloramphenicol sodium succinate has the empirical formula and a molecular weight of approximately 445.2 g/mol. The structure can be represented as follows:
The structural formula highlights key functional groups that contribute to its solubility and biological activity, including hydroxyl groups and ester bonds that facilitate its interaction with biological systems .
Chloramphenicol sodium succinate undergoes hydrolysis in vivo to release active chloramphenicol, which then exerts its antibacterial effects. The hydrolysis reaction can be summarized as follows:
This transformation is crucial for its therapeutic efficacy since only the free form of chloramphenicol possesses significant antimicrobial activity .
Chloramphenicol exerts its antibacterial action primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity necessary for peptide bond formation during translation. This action effectively halts bacterial growth and replication.
The compound demonstrates bacteriostatic effects against a wide range of gram-positive and gram-negative bacteria, including Haemophilus influenzae and Salmonella typhi. Clinical studies indicate that peak serum levels of free chloramphenicol are achieved within 1-4 hours post-administration .
Chloramphenicol sodium succinate is a semi-synthetic derivative of chloramphenicol, with the systematic chemical name mono[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] succinate monosodium salt. Its molecular formula is C₁₅H₁₅Cl₂N₂NaO₈, and it has a molecular weight of 445.18 g/mol [1] [2]. The compound features a chiral center at C2 of the propanolamine chain, adopting the R,R-stereochemical configuration essential for its biological activity. This configuration is preserved in the succinate ester modification, ensuring the molecule retains its targeted binding affinity [3].
Table 1: Atomic Composition and Key Molecular Features
Component | Details |
---|---|
Molecular Formula | C₁₅H₁₅Cl₂N₂NaO₈ |
Molecular Weight | 445.18 g/mol |
Stereochemistry | R,R-configuration at C1' and C2 positions |
Key Functional Groups | Nitrobenzene ring, dichloroacetamide group, sodium carboxylate, ester bond |
The nitrobenzene ring and dichloroacetamide group are critical pharmacophores. The sodium succinate moiety is esterified at the primary hydroxyl group of chloramphenicol, converting the parent compound into a water-soluble prodrug [3].
The addition of the succinate ester group at the C3-hydroxyl position of chloramphenicol transforms its physicochemical behavior while preserving its core pharmacophore. This modification:
Table 2: Key Physicochemical Modifications from Succinate Esterification
Property | Chloramphenicol | Chloramphenicol Sodium Succinate |
---|---|---|
Water Solubility | ~2.5 mg/mL | ≥100 mg/mL |
LogP (Octanol-Water) | ~1.0 | ~0.2 (estimated) |
Ionization State | Neutral | Anionic (carboxylate) at pH 7.4 |
The ester bond’s hydrolytic lability makes the compound pH-sensitive, with optimal stability near physiological pH (7.0–7.5) [3].
Sodium salt formation is a strategic pharmaceutical intervention to overcome chloramphenicol’s poor solubility. Key impacts include:
The sodium carboxylate group also influences compatibility with excipients: it is incompatible with strong oxidizers and may form precipitates with divalent cations (e.g., Ca²⁺) [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7